molecular formula C17H22ClN3O2 B2431541 3-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride CAS No. 1396849-38-9

3-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride

Cat. No.: B2431541
CAS No.: 1396849-38-9
M. Wt: 335.83
InChI Key: PHSXFQQZMANZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body . The cyclopropyl group and the hydroxyethyl group attached to the piperazine ring could potentially alter the compound’s binding affinity and selectivity. The carbonyl group attached to the piperazine ring and the benzonitrile group could also influence the compound’s properties .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Piperazine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antiviral effects. For instance, new urea and thiourea derivatives of piperazine doped with febuxostat were shown to exhibit promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity against various pathogens (Reddy et al., 2013).

Antidepressant Mechanisms

The metabolic pathways and enzymes involved in the oxidative metabolism of novel antidepressants, such as Lu AA21004 (a piperazine derivative), were explored to understand their pharmacokinetics and pharmacodynamics, illustrating the compound's metabolism through various cytochrome P450 enzymes (Hvenegaard et al., 2012).

Anticancer Properties

Piperazine derivatives have also been studied for their anti-proliferative properties against cancer cell lines. Benzochromene derivatives, for example, have shown to increase the Bax/Bcl-2 ratio and induce caspase-dependent apoptosis in colorectal cancer cell lines, indicating their potential as chemotherapeutic agents (Ahagh et al., 2019).

Structural and Pharmacological Analysis

The synthesis and structural analysis of piperazine derivatives have been fundamental in designing dual antihypertensive agents, showcasing the versatility of piperazine compounds in medicinal chemistry for the development of new therapeutic agents (Marvanová et al., 2016).

Neurotransmitter Receptor Interactions

Investigations into the interactions of piperazine derivatives, such as 1-(m-Chlorophenyl)piperazine (mCPP), with neurotransmitter receptors in the human brain, have elucidated their affinity for multiple receptor types. This research highlights the potential of piperazine compounds in modulating neurotransmitter activity, which could be relevant for psychiatric and neurological disorders (Hamik & Peroutka, 1989).

Properties

IUPAC Name

3-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2.ClH/c18-11-13-2-1-3-15(10-13)17(22)20-8-6-19(7-9-20)12-16(21)14-4-5-14;/h1-3,10,14,16,21H,4-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSXFQQZMANZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.